molecular formula C13H20ClN5O3 B11524013 2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-(2-Chloroethoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11524013
M. Wt: 329.78 g/mol
InChI Key: JUZBKMMKRSZBSY-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two morpholine groups and a chloroethoxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and 2-chloroethanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and chloroethoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The chloroethoxy group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazines with different functional groups.

    Oxidation: Formation of oxidized derivatives, such as triazine N-oxides.

    Reduction: Formation of reduced derivatives, such as triazine amines.

Scientific Research Applications

2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(morpholin-4-yl)-1,3,5-triazine
  • 2-(2-Chloroethoxy)-4,6-dimorpholino-1,3,5-triazine
  • 4-(2-Chloroethoxy)-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

Uniqueness

2-(2-Chloroethoxy)-4,6-bis(morpholin-4-yl)-1,3,5-triazine is unique due to the presence of both chloroethoxy and morpholine groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity patterns, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20ClN5O3

Molecular Weight

329.78 g/mol

IUPAC Name

4-[4-(2-chloroethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C13H20ClN5O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h1-10H2

InChI Key

JUZBKMMKRSZBSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCCCl)N3CCOCC3

Origin of Product

United States

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